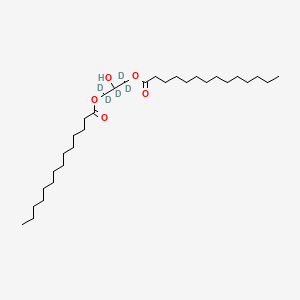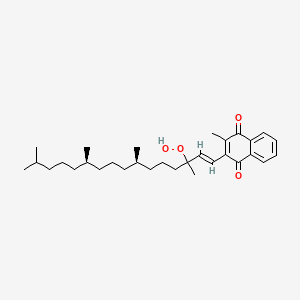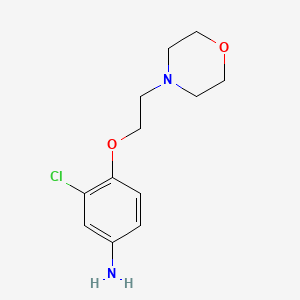
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is an organic compound with the molecular formula C12H17ClN2O2. It is a derivative of aniline, featuring a chloro group at the 3-position and a morpholin-4-ylethoxy group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution reaction of 3-chloro-4-nitroaniline with 2-(morpholin-4-yl)ethanol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The morpholine ring and chloro group contribute to its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This compound has a pyridin-2-ylmethoxy group instead of a morpholin-4-ylethoxy group.
3-Chloro-2-(morpholin-4-yl)aniline: This compound has the morpholine ring directly attached to the aniline ring without the ethoxy linker.
Uniqueness
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is unique due to the presence of both the chloro group and the morpholin-4-ylethoxy group, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its versatility in various applications compared to similar compounds .
特性
分子式 |
C12H17ClN2O2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC名 |
3-chloro-4-(2-morpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C12H17ClN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 |
InChIキー |
RBTUASNCDUJYDF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)
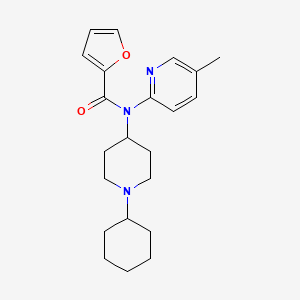
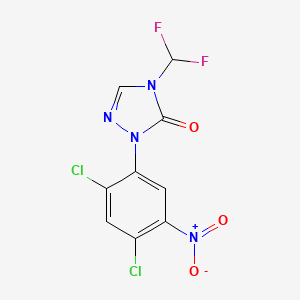

![2-[[2-[[4-[3-(Dimethylamino)-2-hydroxypropoxy]phenyl]amino]-5-nitro-4-pyrimidinyl]amino]-phenol Hydrochloride](/img/structure/B13842029.png)
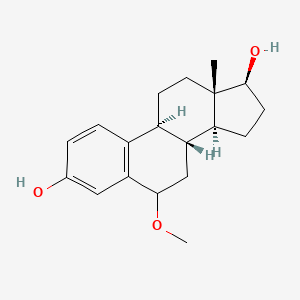

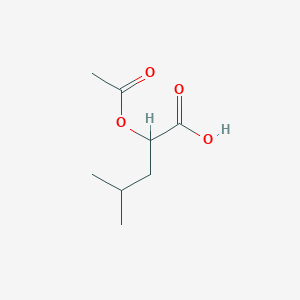

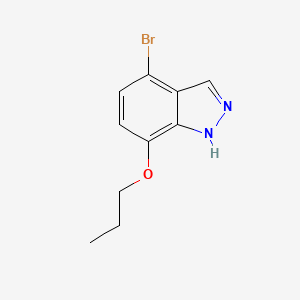
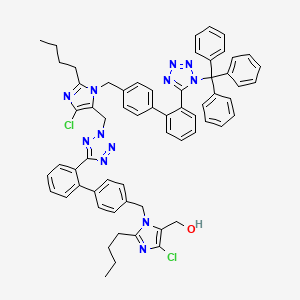
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
